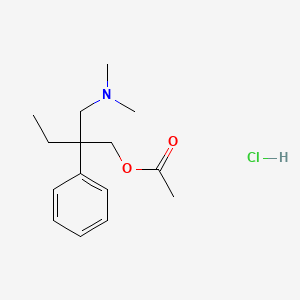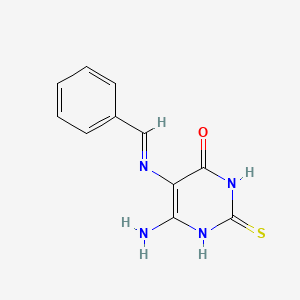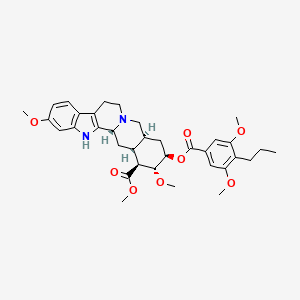![molecular formula C24H24ClN5O4 B1673770 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide CAS No. 924249-06-9](/img/structure/B1673770.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]acetamide
Overview
Description
KRAS4b-IN-D14 is a specific inhibitor of oncogenic KRAS4b signaling which stabilizes the KRAS4b-PDEδ complex and remarkably decreases tumor size and triggered apoptosis of tumor cells.
Mechanism of Action
Target of Action
KRAS4b-IN-D14, also known as N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[4-(5-chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4 yl)piperazin-1-yl]acetamide, is a specific inhibitor of oncogenic KRAS4b signaling . The primary target of this compound is the GTPase KRAS4b . KRAS4b is a key player in several signaling pathways that are crucial for cell survival, proliferation, and migration .
Mode of Action
KRAS4b-IN-D14 operates by stabilizing the KRAS4b-PDEδ complex . This compound binds to a shallow pocket on KRAS and associates with the lipid bilayer, thereby stabilizing KRAS in an orientation where the membrane occludes its effector-binding site . This unique mechanism of action reduces RAF binding and impairs the activation of RAF .
Biochemical Pathways
The stabilization of the KRAS4b-PDEδ complex by KRAS4b-IN-D14 affects the RAF/MEK/ERK mitogen-activated protein kinase (MAPK) cascade . This cascade is a key downstream signaling pathway of KRAS. By reducing RAF binding, the activation of this pathway is impaired, which in turn affects several cellular processes, including cell proliferation and survival .
Result of Action
KRAS4b-IN-D14 has shown significant effects on the viability of cancer cells. It induces cellular death via apoptosis and significantly decreases Ras-GTP activity . Furthermore, it has been observed to decrease the phosphorylation of AKT and ERK, key proteins in the PI3K and MAPK pathways respectively . These molecular and cellular effects contribute to its antineoplastic activity.
Action Environment
The action of KRAS4b-IN-D14 is influenced by the lipid composition of the cellular environment. The compound shows a cell-like, three-state diffusion on a complex 8-lipid bilayer . Phase separation in lipids favors the multi-state diffusion of KRAS4b, and the complex lipid composition favors RAS nanoclustering irrespective of nucleotide state . This suggests that the cellular lipid environment can significantly influence the action, efficacy, and stability of KRAS4b-IN-D14.
Biochemical Analysis
Biochemical Properties
The biochemical properties of KRAS4b-IN-D14 are largely defined by its interaction with the KRAS4b-PDE6δ complex. This complex is involved in the transport of KRAS4b to the plasma membrane, where it is released to activate various signaling pathways required for the initiation and maintenance of cancer . The stabilization of this complex by KRAS4b-IN-D14 prevents the activation of this GTPase, thereby inhibiting the signaling pathways .
Cellular Effects
KRAS4b-IN-D14 has been shown to have significant effects on various types of cells, particularly cancer cells. In vitro evaluation of this compound has shown that it reduces the viability of human pancreatic cancer cell lines, but not normal pancreatic cells . It induces cellular death via apoptosis and significantly decreases Ras-GTP activity .
Molecular Mechanism
The molecular mechanism of action of KRAS4b-IN-D14 involves the stabilization of the KRAS4b-PDE6δ complex. This stabilization prevents the activation of the GTPase KRAS4b, thereby inhibiting the signaling pathways that it would normally activate . This includes a decrease in AKT and ERK phosphorylation, which are key components of these signaling pathways .
Temporal Effects in Laboratory Settings
The effects of KRAS4b-IN-D14 over time in laboratory settings have been observed in studies involving pancreatic cancer cells. Over time, this compound has been shown to significantly reduce tumor growth in a mouse xenograft model
Dosage Effects in Animal Models
In animal models, the effects of KRAS4b-IN-D14 have been shown to vary with different dosages. In a mouse xenograft model, this compound significantly reduced tumor growth
Transport and Distribution
The transport and distribution of KRAS4b-IN-D14 within cells and tissues are likely influenced by its interaction with the KRAS4b-PDE6δ complex. PDE6δ is known to transport KRAS4b to the plasma membrane , and the stabilization of this complex by KRAS4b-IN-D14 could influence this transport process
Subcellular Localization
The subcellular localization of KRAS4b-IN-D14 is likely influenced by its interaction with the KRAS4b-PDE6δ complex. Given that PDE6δ transports KRAS4b to the plasma membrane , it is possible that KRAS4b-IN-D14 is also localized to this area
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O4/c25-23-19(14-27-30(24(23)32)18-4-2-1-3-5-18)29-10-8-28(9-11-29)15-22(31)26-13-17-6-7-20-21(12-17)34-16-33-20/h1-7,12,14H,8-11,13,15-16H2,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZJIARNIXENJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=C(C(=O)N(N=C4)C5=CC=CC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


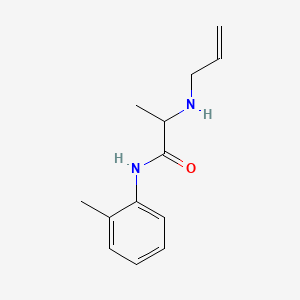
![(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-(3-phenothiazin-10-ylpropanoylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1673692.png)
![Butanoic acid, 2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3-(hydroxymethyl)-7-methyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester, [1S-[1alpha,3beta,7beta,8beta(2S*,4S*),8abeta]]- (9CI)](/img/structure/B1673693.png)
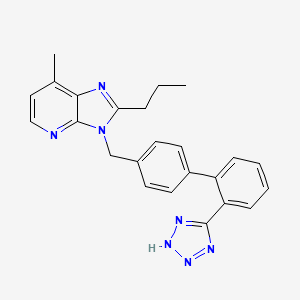
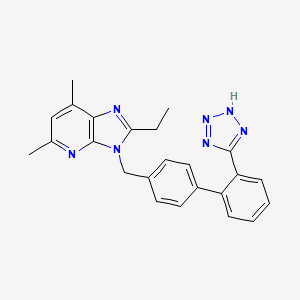
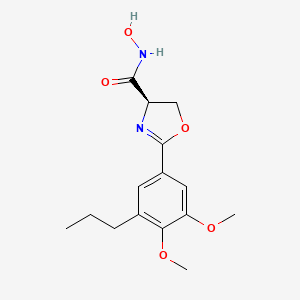

![2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide](/img/structure/B1673700.png)

